molecular formula C16H24N2O B4927586 N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide

N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide

Cat. No. B4927586
M. Wt: 260.37 g/mol
InChI Key: REXYXXDDELDRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide, also known as A-836,339, is a synthetic compound that belongs to the class of opioid receptor ligands. It is a selective agonist of the mu-opioid receptor, which is a protein that is involved in the regulation of pain, reward, and addiction. A-836,339 has been the subject of several scientific studies that have investigated its synthesis, mechanism of action, biochemical and physiological effects, and potential applications in research.

Mechanism of Action

N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide binds selectively to the mu-opioid receptor, which is a G protein-coupled receptor that is expressed in the central nervous system and peripheral tissues. Activation of the mu-opioid receptor by N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide leads to the inhibition of neurotransmitter release, particularly of substance P, which is involved in the transmission of pain signals. This results in analgesia and antinociception. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide also activates the reward pathway in the brain, which is responsible for the euphoric effects of opioids.
Biochemical and physiological effects:
N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to have potent analgesic and antinociceptive effects in preclinical studies. It has also been shown to induce dose-dependent increases in locomotor activity, which is indicative of its potential for abuse and dependence. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Advantages and Limitations for Lab Experiments

N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has several advantages for use in laboratory experiments. It is a selective agonist of the mu-opioid receptor, which allows for the specific investigation of this receptor's role in pain and addiction. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide is also highly potent and efficacious, which allows for the investigation of its effects at low concentrations. However, N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has limitations in terms of its potential for abuse and dependence, which must be carefully considered when designing experiments.

Future Directions

There are several potential future directions for research on N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide. One area of investigation could be the development of novel mu-opioid receptor agonists that have reduced potential for abuse and dependence. Another area of investigation could be the development of mu-opioid receptor antagonists that could be used to treat opioid addiction. Additionally, further research could be conducted to investigate the role of the mu-opioid receptor in pain and addiction, and to develop new therapies that target this receptor.

Synthesis Methods

N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide can be synthesized using a multistep process that involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylpiperidine in the presence of a base to yield the desired product. The final compound is purified using chromatographic techniques to obtain a high degree of purity.

Scientific Research Applications

N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in several scientific studies to investigate the role of mu-opioid receptors in pain and addiction. It has been shown to be a potent and selective agonist of the mu-opioid receptor, with high affinity and efficacy. N-(1-isopropyl-4-piperidinyl)-3-methylbenzamide has been used in preclinical studies to evaluate its analgesic and antinociceptive effects, as well as its potential for abuse and dependence.

properties

IUPAC Name

3-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12(2)18-9-7-15(8-10-18)17-16(19)14-6-4-5-13(3)11-14/h4-6,11-12,15H,7-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXYXXDDELDRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.